2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylate
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Overview
Description
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with ethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylic acid with 2-(4-ethylphenyl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of catalysts to enhance reaction rates and selectivity might be employed.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylate exerts its effects is primarily through interaction with cellular proteins and enzymes. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-2-oxoethyl 2-(4-methylphenyl)-6-methylquinoline-4-carboxylate
- 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-methylphenyl)-6-methylquinoline-4-carboxylate
Uniqueness
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylate is unique due to the presence of ethyl groups on both phenyl rings, which can influence its chemical reactivity and physical properties. This structural feature may enhance its solubility in organic solvents and its ability to interact with biological targets.
Properties
CAS No. |
355429-02-6 |
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Molecular Formula |
C29H27NO3 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C29H27NO3/c1-4-20-7-11-22(12-8-20)27-17-25(24-16-19(3)6-15-26(24)30-27)29(32)33-18-28(31)23-13-9-21(5-2)10-14-23/h6-17H,4-5,18H2,1-3H3 |
InChI Key |
LNBNRQDPSPCRPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
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